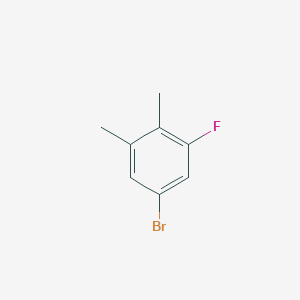

5-Bromo-1-fluoro-2,3-dimethylbenzene

Overview

Description

The compound 5-Bromo-1-fluoro-2,3-dimethylbenzene is a halogenated aromatic molecule that contains bromine and fluorine substituents on a benzene ring, which is further modified with methyl groups. This structure is a derivative of benzene and is part of a broader class of compounds that are often used in organic synthesis and materials science due to their unique chemical properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is significantly influenced by the presence of halogen atoms. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene, a related compound, shows how bromine and fluorine atoms affect the geometry and normal modes of vibrations of the benzene ring . Such studies are crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Halogenated benzenes are versatile intermediates in organic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene is used to prepare organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, which are synthetically useful . The reactivity of such compounds is often explored through the study of their electronic structure, absorption bands, and frontier molecular orbital energies .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. The presence of halogens can affect properties like dipole moment, absorption wavelengths, excitation energy, and thermodynamic properties such as heat capacities, entropies, and enthalpy changes . These properties are essential for predicting the behavior of the compound in various chemical environments and for designing new materials and reactions.

Safety and Hazards

Mechanism of Action

Target of Action

As a derivative of benzene, it is likely to interact with various biological targets via electrophilic aromatic substitution .

Mode of Action

The compound’s mode of action involves a two-step mechanism known as electrophilic aromatic substitution .

- Step 1 : The electrophile (in this case, the bromine or fluorine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to interact with its targets while maintaining the stability of the aromatic ring .

Biochemical Pathways

The compound’s electrophilic aromatic substitution mechanism suggests that it could potentially influence pathways involving aromatic compounds .

Pharmacokinetics

- Absorption and Distribution : Given its lipophilic nature (LogP = 3.90 ), the compound is likely to be absorbed and distributed in fatty tissues.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-fluoro-2,3-dimethylbenzene. For instance, the compound is practically insoluble in water (0.018 g/L at 25 ºC ), suggesting that its bioavailability and action may be influenced by the hydration status of the environment. Additionally, the compound’s stability may be affected by temperature, as it has a boiling point of 205.0±35.0 °C at 760 mmHg .

properties

IUPAC Name |

5-bromo-1-fluoro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXJBSZYQBRDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

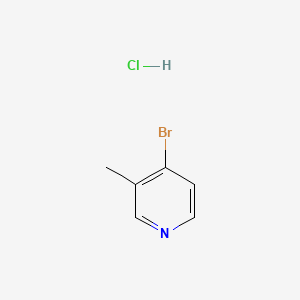

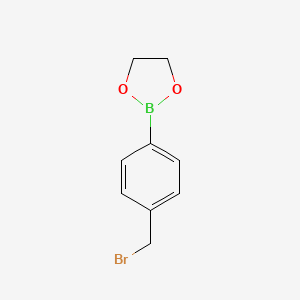

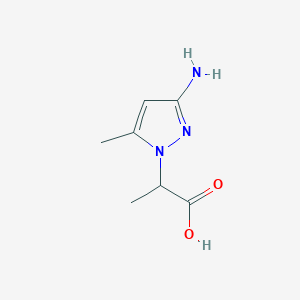

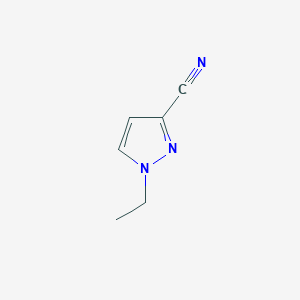

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)